molecular formula C21H24ClN3O5 B11557584 2-[(2E)-2-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}hydrazinyl]-N-(2-methoxyethyl)-2-oxoacetamide

2-[(2E)-2-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}hydrazinyl]-N-(2-methoxyethyl)-2-oxoacetamide

Cat. No.: B11557584
M. Wt: 433.9 g/mol
InChI Key: NMXOOWXZMKFEFL-ZMOGYAJESA-N
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Description

1-{N’-[(E)-{4-[(4-CHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}METHYLIDENE]HYDRAZINECARBONYL}-N-(2-METHOXYETHYL)FORMAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorophenyl group, an ethoxyphenyl group, and a methoxyethyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{N’-[(E)-{4-[(4-CHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}METHYLIDENE]HYDRAZINECARBONYL}-N-(2-METHOXYETHYL)FORMAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the hydrazine derivative, followed by the introduction of the chlorophenyl and ethoxyphenyl groups through condensation reactions. The final step involves the addition of the methoxyethyl group under controlled conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

1-{N’-[(E)-{4-[(4-CHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}METHYLIDENE]HYDRAZINECARBONYL}-N-(2-METHOXYETHYL)FORMAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

1-{N’-[(E)-{4-[(4-CHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}METHYLIDENE]HYDRAZINECARBONYL}-N-(2-METHOXYETHYL)FORMAMIDE has several applications in scientific research:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be employed in biochemical assays to investigate enzyme interactions and cellular processes.

    Medicine: The compound has potential therapeutic applications, including as a precursor for drug development.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-{N’-[(E)-{4-[(4-CHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}METHYLIDENE]HYDRAZINECARBONYL}-N-(2-METHOXYETHYL)FORMAMIDE exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and eliciting desired responses. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 1-{N’-[(E)-{4-[(4-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE]HYDRAZINECARBONYL}-N-(2-METHOXYETHYL)FORMAMIDE
  • 1-{N’-[(E)-{4-[(4-BROMOPHENYL)METHOXY]-3-ETHOXYPHENYL}METHYLIDENE]HYDRAZINECARBONYL}-N-(2-METHOXYETHYL)FORMAMIDE

Uniqueness

Compared to similar compounds, 1-{N’-[(E)-{4-[(4-CHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}METHYLIDENE]HYDRAZINECARBONYL}-N-(2-METHOXYETHYL)FORMAMIDE stands out due to its specific combination of functional groups, which confer unique chemical and biological properties

Properties

Molecular Formula

C21H24ClN3O5

Molecular Weight

433.9 g/mol

IUPAC Name

N'-[(E)-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]-N-(2-methoxyethyl)oxamide

InChI

InChI=1S/C21H24ClN3O5/c1-3-29-19-12-16(13-24-25-21(27)20(26)23-10-11-28-2)6-9-18(19)30-14-15-4-7-17(22)8-5-15/h4-9,12-13H,3,10-11,14H2,1-2H3,(H,23,26)(H,25,27)/b24-13+

InChI Key

NMXOOWXZMKFEFL-ZMOGYAJESA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)C(=O)NCCOC)OCC2=CC=C(C=C2)Cl

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)C(=O)NCCOC)OCC2=CC=C(C=C2)Cl

Origin of Product

United States

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